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This document provides a comprehensive overview of the pharmacokinetic profile and
bioavailability of RRx-001 (nibrozetone), a novel, first-in-class therapeutic agent currently in
late-stage clinical development for multiple indications.[1][2][3] RRx-001 is a derivative of the
aerospace industry compound trinitroazetidine (TNAZ) and is characterized by its dual-function
mechanism, acting as both a tumor cytotoxic agent and a normal tissue cytoprotector.[4][5] Its
unique chemical structure allows it to target multiple redox-based mechanisms, including the
inhibition of the NLRP3 inflammasome and activation of the Nrf2 antioxidant pathway.[1][5][6][7]

[8]

Pharmacokinetic Profile

The pharmacokinetics of RRx-001 are unique, primarily driven by its high reactivity and rapid
metabolism upon administration.

Absorption and Bioavailability

RRx-001 is administered intravenously, ensuring immediate and complete bioavailability.[1]
While IV administration is preferred for indications like cancer, oral or subcutaneous routes are
being considered for chronic diseases to improve convenience.[1]

Distribution
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Following intravenous administration, RRx-001 is characterized by its rapid and selective
partitioning into red blood cells (RBCs).[9][10] This nonpolar small molecule easily traverses
cell membranes and reacts with nucleophilic sulfhydryl groups, particularly reduced glutathione
and the cysteine 93 residue of the hemoglobin beta chain (3BCys93).[4][9][11]

« In Vitro Partitioning: Studies have shown differential partitioning between plasma and RBCs
across species. In human blood, approximately 25% of radioactivity from 1*C-RRx-001 is
associated with RBCs after 30 minutes, whereas in rats, this figure is about 75%.[11]

e Blood-Brain Barrier: As an uncharged small molecule, RRx-001 and its metabolites can
cross the restrictive blood-brain barrier, a property that has prompted its evaluation in various
neurodegenerative diseases.[5][7][8]

Metabolism

RRx-001 is metabolized so rapidly that the parent compound disappears almost instantly upon
intravenous administration.[4][12] Its pharmacokinetic profile is therefore characterized by its
primary metabolites.

» Primary Metabolites: Upon exposure to whole blood, RRx-001 reacts quickly to form four
major soluble metabolites: the glutathione (GSH) adduct (RRx-001-GSH, M1), the cysteine
(Cys) adduct (M2), and their corresponding mononitro adducts (M3 and M4).[11]

o Pharmacokinetic Surrogate: Due to the rapid clearance of the parent drug, the RRx-001-
GSH metabolite is used as a surrogate for quantifying exposure in pharmacokinetic studies.
[4][12]

o Hypoxia-Activated Fragmentation: In the hypoxic microenvironment of tumors, the
dinitroazetidine ring of RRx-001 fragments.[1][6][8] This process releases therapeutically
active metabolites, including nitric oxide (NO), which contributes to vasodilation and
enhanced delivery of oxygen and other anticancer agents.[7]

Excretion

Preclinical studies in rats using **C-RRx-001 have shown that the primary route of excretion is
renal.[11] After a single intravenous dose of 10 mg/kg, approximately 36.3% of the radiolabel
was recovered in the urine over 168 hours, with about 26% being excreted within the first 8
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hours.[11] A majority of the radiolabel remained in the blood compartment even at 168 hours
post-administration.[11]

Quantitative Pharmacokinetic Data

Quantitative pharmacokinetic data for RRx-001 is based on the measurement of its primary
metabolite, RRx-001-GSH, in plasma. The following table summarizes data from the Phase 1
first-in-human clinical trial.

Parameter Value Species Notes Source

Based on RRx-
001-GSH

) metabolite. Did
Terminal Half-

) ~27.6 minutes Human not vary [4]
Life (t¥2)

significantly

across dose

levels.
Maximum Based on RRx-
Concentration Dose-dependent  Human 001-GSH [4]
(Cmax) metabolite.

Based on RRx-
Dose-dependent  Human 001-GSH [4]
metabolite.

Area Under the
Curve (AUC)

Experimental Protocols

Phase 1 First-in-Human, Open-Label, Dose-Escalation Study (NCT01359982)

o Objective: To assess the safety, tolerability, dose-limiting toxicities (DLTs), and
pharmacokinetics of RRx-001.[13][14]

o Study Design: A standard 3+3 dose-escalation design was used.[13] Patients were enrolled
in successive cohorts at increasing dose levels: 10, 16.7, 24.6, 33, 55, and 83 mg/m2.[13][14]
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o Patient Population: Adult patients with advanced, incurable solid tumors and an ECOG
performance status of 0-2 were eligible.[13][14]

e Drug Administration: RRx-001 was administered as an intravenous infusion weekly for 8
weeks.[13]

e Pharmacokinetic Analysis: Plasma samples were collected predose, during the infusion, at
the end of the infusion, and at various time points post-infusion to quantify the RRx-001-GSH
metabolite.[4]

Preclinical Metabolism and Disposition Study
e Objective: To evaluate the metabolism and disposition of RRx-001 in vitro and in vivo.
» Methodology:

o In Vivo (Rats): A single intravenous dose of 1*C-RRx-001 (10 mg/kg) was administered to
rats. Urine, feces, and blood were collected at multiple time points up to 168 hours post-
dose to determine the routes and extent of excretion and the distribution of radioactivity.
[11]

o In Vitro (Multi-species): 1*C-RRx-001 was added to whole blood from humans, rats, dogs,
and monkeys at concentrations of 1 and 20 uM. The samples were incubated, and the
partitioning of radioactivity between red blood cells and plasma was determined.
Metabolites were identified using liquid chromatography with radiodetection and mass
spectrometry (LC/radiodetection/MS).[11]

Bioanalytical Method Development for RRx-001-GSH

o Objective: To develop and validate a robust bioanalytical method for the quantification of
RRx-001 exposure in preclinical and clinical studies.

o Challenge: Direct quantification of RRx-001 was unsuccessful due to its rapid
disappearance. The primary metabolite, RRx-001-GSH, also proved challenging to analyze
due to its rapid enzymatic degradation in the blood matrix.[12]

» Methodology:
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o Stabilization: The enzyme inhibitor acivicin was added to blood collection tubes. Acivicin
effectively inhibited the degrading enzymes, thereby stabilizing the RRx-001-GSH
conjugate for analysis.[12]

o Quantification: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method
was developed and validated according to Good Laboratory Practice (GLP) standards for
the analysis of RRx-001-GSH in human, rat, and dog plasma.[12] This method was
subsequently used in toxicology studies and the Phase 1 clinical trial.[12]

Signaling Pathways and Mechanisms of Action

RRx-001 exerts its therapeutic effects through interaction with multiple signaling pathways,
often with opposing outcomes depending on the cellular environment.

NLRP3 Inflammasome Inhibition

RRx-001 is a potent inhibitor of the NLRP3 inflammasome, a key driver of inflammation.[1][2] It
acts on both the priming and activation steps of the inflammasome pathway. Mechanistically,
RRx-001 covalently binds to cysteine 409 of the NLRP3 protein, which blocks the critical
interaction between NLRP3 and NEK7, thereby preventing inflammasome assembly and
activation.[1][15]
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RRx-001 inhibits both priming and activation of the NLRP3 inflammasome.

Nrf2 Antioxidant Pathway Activation

RRx-001 is a potent activator of the Nrf2 antioxidant response element (ARE) signaling
pathway.[4] Under normal conditions, Nrf2 is held inactive by Keapl. RRx-001 is thought to
modify a key cysteine residue (Cys151) on Keapl, which disrupts the Keap1-Nrf2 complex.[1]
This allows Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant and
cytoprotective genes, such as heme oxygenase-1 (HO-1).[7]
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RRx-001 activates the Nrf2 antioxidant pathway by disrupting Keap1.

Mechanism in the Hypoxic Tumor Microenvironment

The action of RRx-001 is highly dependent on the tissue environment. In hypoxic tumors, it

acts as a pro-oxidant and anti-cancer agent.

» RBC Binding and NO Release: Intravenously administered RRx-001 binds to hemoglobin in

RBCs.[9][10]

e Vascular Obstruction: These RRx-001-bound RBCs become more rigid and can obstruct the

hypoxic microvasculature of the tumor.[9][10]

» Phagocytosis and TAM Repolarization: The altered RBCs are phagocytosed by tumor-

associated macrophages (TAMs). This process triggers the repolarization of anti-
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inflammatory M2 TAMs into pro-inflammatory, anti-tumor M1 TAMs.[4][9][10]

¢ Target Inhibition: This targeted delivery system leads to the inhibition of MYC and the
downregulation of the "don't eat me" signal CD47 on tumor cells, further promoting an anti-
tumor immune response.[3][9][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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